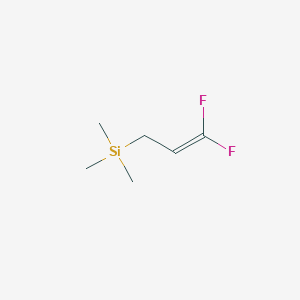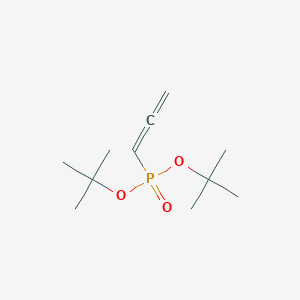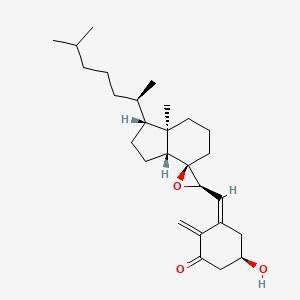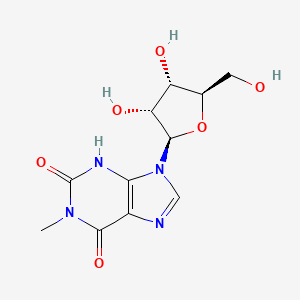
Xanthosine, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthosine, 1-methyl- is a nucleoside derived from xanthine and ribose It is a methylated derivative of xanthosine, which is a key intermediate in the biosynthesis of caffeine and other methylxanthines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 1-methyl- typically involves the methylation of xanthosine. One common method is the use of S-adenosyl-L-methionine (SAM) as a methyl donor in the presence of xanthosine methyltransferase (XMT). The reaction conditions often include a pH of around 8.5 and temperatures conducive to enzyme activity .
Industrial Production Methods: Industrial production of Xanthosine, 1-methyl- can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express xanthosine methyltransferase, enabling the conversion of xanthosine to Xanthosine, 1-methyl- in a controlled fermentation process .
Chemical Reactions Analysis
Types of Reactions: Xanthosine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthine derivatives, while substitution reactions can yield various methylated or functionalized nucleosides .
Scientific Research Applications
Xanthosine, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.
Biology: It plays a role in the study of purine metabolism and nucleoside analogs.
Medicine: Research explores its potential therapeutic effects, including its role in neurological and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of Xanthosine, 1-methyl- involves its role as a methyl donor in biochemical reactions. It interacts with various enzymes, such as xanthosine methyltransferase, to transfer methyl groups to target molecules. This process is crucial in the biosynthesis of methylxanthines like caffeine. The molecular targets include nucleosides and nucleotides, and the pathways involved are part of the broader purine metabolism .
Comparison with Similar Compounds
Xanthosine: The non-methylated precursor of Xanthosine, 1-methyl-.
Caffeine (1,3,7-trimethylxanthine): A widely known stimulant derived from methylxanthines.
Theobromine (3,7-dimethylxanthine): Another methylxanthine found in chocolate.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects
Uniqueness: Xanthosine, 1-methyl- is unique due to its specific role in the biosynthesis of caffeine and its intermediate position in the methylation pathway. Unlike caffeine and theobromine, which are end products, Xanthosine, 1-methyl- serves as a crucial intermediate, making it essential for understanding and manipulating the biosynthesis of these important compounds .
Properties
CAS No. |
23392-10-1 |
|---|---|
Molecular Formula |
C11H14N4O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SOBHTUPJYFGBBX-KQYNXXCUSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



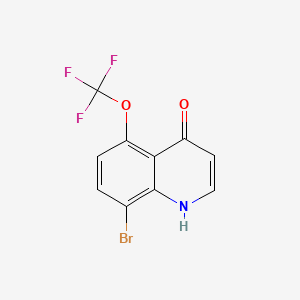
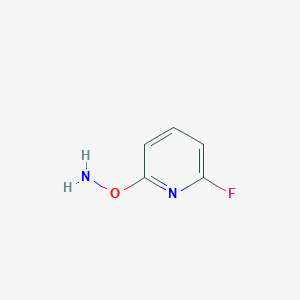
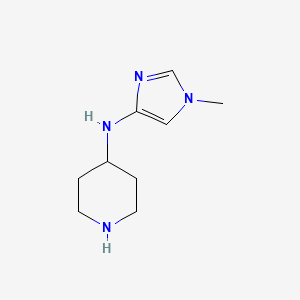
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)
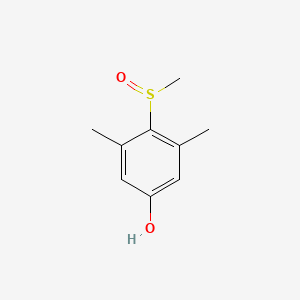

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
